micrococcin
Description
Properties
CAS No. |
1392-45-6 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Synonyms |
micrococcin |
Origin of Product |
United States |
Micrococcin Biosynthesis: Pathways, Genetic Basis, and Engineering
Elucidation of Micrococcin Biosynthetic Pathways
The journey from a simple peptide to the complex, macrocyclic structure of this compound is a multi-step process orchestrated by a dedicated suite of enzymes. biorxiv.orgnih.gov Understanding this pathway is crucial for harnessing its potential for synthetic biology and drug discovery.
Identification of Ribosomal Synthesis and Post-Translational Modifications (RiPPs)
This compound is a quintessential member of the RiPPs family. pnas.orgnih.gov Its biosynthesis begins with the ribosomal translation of a precursor peptide, designated TclE. biorxiv.orgresearchgate.net This precursor consists of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide. scispace.combiorxiv.orgnih.gov The leader peptide acts as a recognition signal, guiding the biosynthetic enzymes to the core peptide, which is the actual template for this compound. asm.orgbiorxiv.org The core peptide is rich in cysteine, serine, and threonine residues, which are the substrates for the extensive post-translational modifications that follow. scispace.compnas.org These modifications include the formation of multiple thiazole (B1198619) rings, dehydrations, and a final macrocyclization to yield the mature, biologically active antibiotic. biorxiv.orgpnas.org
Characterization of Key Biosynthetic Intermediates
The elucidation of the this compound biosynthetic pathway has been significantly advanced by the characterization of key intermediates. pnas.orgpnas.org By systematically inactivating biosynthetic genes and isolating the resulting stalled intermediates, researchers have been able to piece together the sequence of events. pnas.orgpnas.org
The maturation of this compound occurs in two major phases separated by a critical C-terminal processing step. pnas.orgnih.gov
Phase I: This initial phase involves the conversion of all six cysteine residues within the core peptide into thiazole rings. pnas.orgnih.gov This transformation is a hallmark of thiopeptide antibiotics and is essential for the subsequent modifications. biorxiv.orgnih.gov
C-terminal Oxidative Decarboxylation: Following thiazole formation, a crucial processing event occurs at the C-terminus of the peptide, catalyzed by the enzyme TclP. pnas.orgnih.gov This oxidative decarboxylation is an obligatory step, and without it, the biosynthesis cannot proceed to the next phase. pnas.orgnih.gov
Phase II: After the C-terminal modification, the pathway enters its second phase, which includes the dehydration of serine and threonine residues and the formation of the characteristic macrocycle through a cycloaddition reaction. pnas.orgnih.gov An optional final step involves the reduction of a C-terminal ketone to an alcohol, converting this compound P2 to this compound P1. pnas.orgresearchgate.net
Genetic Organization of this compound Biosynthetic Gene Clusters (BGCs)
The enzymes responsible for this compound biosynthesis are encoded by a set of genes organized into a biosynthetic gene cluster (BGC), often referred to as the tcl cluster. pnas.orgnih.govresearchgate.net The organization and composition of this cluster can vary between different producer strains.
Analysis of tcl Gene Clusters in Producer Strains (e.g., Macrococcus caseolyticus, Bacillus cereus, Staphylococcus equorum, Bacillus stratosphericus)
The tcl gene clusters have been identified and characterized in several bacterial species, revealing both conserved core components and species-specific variations. pnas.orgnih.govvub.ac.be
Macrococcus caseolyticus (formerly Staphylococcus epidermidis strain 115): This strain harbors a relatively simple, plasmid-encoded tcl gene cluster of approximately 11 kb, containing 12 genes. biorxiv.orgnih.govasm.org It is responsible for the production of a single this compound product, this compound P1 (MP1). pnas.orgasm.org The streamlined nature of this BGC makes it an attractive model system for studying this compound biosynthesis. asm.org
Bacillus cereus ATCC 14579: In contrast, B. cereus possesses a larger, chromosomally encoded tcl gene cluster spanning about 22-24 kb. pnas.orgasm.org This more complex cluster contains four tandem copies of the precursor peptide gene (tclE-H) and additional modification enzymes, leading to the production of a mixture of eight different thiocillin (B1238668) and this compound variants. pnas.orgasm.orgnih.gov
Staphylococcus equorum: Strains of S. equorum have also been identified as this compound P1 producers. nih.govfrontiersin.org The tcl gene clusters in these strains are typically plasmid-borne and show a high degree of similarity in organization to the cluster found in M. caseolyticus, consisting of 12 genes, a single precursor peptide gene (tclE), and one immunity gene (tclQ). frontiersin.orgresearchgate.net
Bacillus stratosphericus: While some strains of Bacillus stratosphericus have been identified, detailed characterization of a tcl gene cluster for this compound biosynthesis in this species is less documented in readily available literature. researchgate.netnih.govdokumen.pub However, the biosynthetic potential of the Bacillus genus for producing RiPPs is vast, suggesting that novel BGCs, including those for thiopeptides, are likely present within this and other related species. nih.gov
Table 1: Comparison of this compound Biosynthetic Gene Clusters in Different Producer Strains
| Feature | Macrococcus caseolyticus 115 | Bacillus cereus ATCC 14579 | Staphylococcus equorum WS 2733 |
|---|---|---|---|
| Location | Plasmid | Chromosome | Plasmid |
| Size (approx.) | 11 kb asm.org | 22-24 kb pnas.orgasm.org | Similar to M. caseolyticus frontiersin.orgresearchgate.net |
| Number of Genes | 12 biorxiv.orgnih.gov | 24 pnas.orgasm.org | 12 frontiersin.org |
| Precursor Peptide Genes | 1 (tclE) asm.org | 4 (tclE-H) asm.orgnih.gov | 1 (tclE) frontiersin.org |
| Immunity Genes | 1 (tclQ) asm.org | 2 (tclQ, tclT) asm.orgfrontiersin.org | 1 (tclQ) frontiersin.org |
| Products | This compound P1 pnas.orgasm.org | 8 thiocillin/micrococcin variants pnas.orgasm.org | This compound P1 frontiersin.org |
Role of Precursor Peptides (e.g., TclE) and Associated Processing Enzymes
The precursor peptide, TclE, is the starting point for this compound synthesis. pnas.orgnih.gov It is a small peptide, typically around 49-52 amino acids in length, with a 35-amino acid N-terminal leader and a 14-amino acid C-terminal core. biorxiv.orgnih.govresearchgate.net The core peptide sequence (SCTTCVCTCSCCTT) is the scaffold upon which the mature antibiotic is built. asm.org The leader peptide is crucial for recruiting the modifying enzymes and is cleaved off during the final stages of maturation. pnas.orgbiorxiv.org
Enzymology of this compound Maturation
The conversion of the TclE precursor peptide into this compound is a remarkable feat of enzymatic catalysis, involving a series of precisely orchestrated reactions. byu.edupnas.org
The core set of enzymes required for the biosynthesis of this compound P1 from the TclE precursor has been identified as TclI, TclJ, TclK, TclL, TclM, TclN, TclP, and TclS. pnas.orgresearchgate.net
Thiazole Formation (TclI, TclJ, TclN): This is a two-step process. TclI is a scaffolding protein that recognizes the leader peptide of TclE. biorxiv.orgresearchgate.net TclJ, a cyclodehydratase, then catalyzes the formation of a thiazoline (B8809763) ring from a cysteine residue. pnas.orgbiorxiv.org Subsequently, TclN, an FMN-dependent dehydrogenase, oxidizes the thiazoline to a stable thiazole. pnas.orgbiorxiv.org This cycle is repeated for all six cysteine residues in the core peptide. biorxiv.orgnih.gov
Dehydration (TclK, TclL): TclK and TclL work in concert to dehydrate serine and threonine residues to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. pnas.orgresearchgate.net TclK is homologous to the N-terminal domain of the lantibiotic dehydratase NisB and is thought to glutamylate the hydroxyl group, while TclL, homologous to the C-terminal domain, facilitates the elimination reaction. pnas.org
Macrocyclization and Leader Peptide Cleavage (TclM): TclM is a key enzyme that catalyzes a [4+2] cycloaddition (Diels-Alder) reaction between two dehydroalanine residues, which forms the central pyridine (B92270) ring of this compound. pnas.org This reaction simultaneously closes the macrocycle and releases the leader peptide. pnas.org
C-terminal Tailoring (TclP, TclS): TclP, a short-chain dehydrogenase/reductase (SDR), is responsible for the essential C-terminal oxidative decarboxylation that converts the terminal threonine to a ketone, forming this compound P2. pnas.orgresearchgate.net TclS, another SDR, can then optionally reduce this ketone to an alcohol, yielding the final product, this compound P1. pnas.orgresearchgate.net
Table 2: Key Enzymes in this compound Biosynthesis and Their Functions
| Enzyme | Predicted Function | Role in Biosynthesis |
|---|---|---|
| TclE | Precursor Peptide | The ribosomal template for this compound synthesis. pnas.orgnih.gov |
| TclI | Scaffolding Protein (Ocin-ThiF-like) | Recognizes the leader peptide of TclE and presents the core peptide to modifying enzymes. pnas.orgbiorxiv.org |
| TclJ | Cyclodehydratase (TOMM family) | Catalyzes the cyclization of cysteine residues to form thiazolines. pnas.orgbiorxiv.org |
| TclN | Dehydrogenase (FMN-binding) | Oxidizes thiazolines to thiazoles. pnas.orgbiorxiv.org |
| TclK | Dehydratase (NisB N-terminal homolog) | Involved in the dehydration of serine and threonine residues. pnas.org |
| TclL | Dehydratase (NisB C-terminal homolog) | Works with TclK to complete the dehydration of serine and threonine. pnas.org |
| TclM | Cyclase | Catalyzes the [4+2] cycloaddition to form the pyridine ring, macrocyclization, and leader peptide cleavage. pnas.org |
| TclP | Dehydrogenase (SDR) | Performs the essential C-terminal oxidative decarboxylation. pnas.orgresearchgate.net |
| TclS | Dehydrogenase (SDR) | Catalyzes the optional final reduction of the C-terminal ketone to an alcohol (MP2 to MP1). pnas.orgresearchgate.net |
Mechanistic Studies of Thiazole Formation (TclI, TclJ, TclN)
The formation of six thiazole rings from cysteine residues in the TclE core peptide is the initial and essential phase of this compound biosynthesis. asm.orgpnas.org This two-step conversion is accomplished by the coordinated action of three proteins: TclI, TclJ, and TclN. asm.org
TclJ, a cyclodehydratase, catalyzes the first step, converting the six cysteine residues into thiazolines. pnas.org This activity is dependent on Mg2+ and ATP. pnas.org The precursor peptide remains unmodified in the absence of a functional TclJ, confirming its role in initiating the pathway. pnas.org
Following cyclodehydration, the FMN-dependent dehydrogenase TclN oxidizes the newly formed thiazolines into stable thiazole rings. asm.orgpnas.org
The protein TclI acts as a scaffold, presenting the TclE precursor peptide to the modifying enzymes TclJ and TclN. asm.orgresearchgate.net Recent studies suggest a dynamic interaction model where TclI associates with TclJ and TclN in a mutually exclusive manner. asm.orgnih.gov This competitive binding for access to the peptide substrate likely ensures the complete and efficient modification of all six cysteine residues. asm.orgresearchgate.net
Investigation of C-Terminal Processing and Oxidative Decarboxylation (TclP, TclS)
A crucial step that bridges the two major phases of this compound biosynthesis is the C-terminal processing of the precursor peptide, catalyzed by TclP. pnas.orgpnas.org TclP, a short-chain dehydrogenase/reductase (SDR), performs an oxidative decarboxylation of the C-terminal threonine residue. pnas.orgnih.govresearchgate.net This modification is not merely a tailoring step but acts as a biochemical checkpoint; it is obligatory for the subsequent phase II modifications to occur. pnas.orgpnas.orgnih.gov
The product of TclP action is this compound P2 (MP2), which features a ketone at the C-terminus. pnas.org Another SDR enzyme, TclS, can then act late in the pathway to reduce this ketone to an alcohol, yielding the final product, this compound P1 (MP1). pnas.orgnih.gov The action of TclS is considered optional, leading to the potential production of both MP1 and MP2. pnas.org
Analysis of Serine/Threonine Dehydration Reactions (TclKL)
Following the critical TclP-mediated decarboxylation, the modified peptide enters phase II of biosynthesis, which includes the dehydration of serine and threonine residues. pnas.orgpnas.org This task is carried out by the enzymatic complex TclK and TclL. pnas.orgescholarship.org TclK and TclL are homologous to the N- and C-terminal domains, respectively, of the well-characterized Ser/Thr dehydratase NisB from the nisin biosynthetic pathway. pnas.org In this compound biosynthesis, TclKL catalyzes the dehydration of two serine and two threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. pnas.org
Enzymatic Basis of Macrocycle Formation (TclM)
The final key modification in the construction of the this compound core structure is the formation of a central pyridine ring, which simultaneously closes the macrocycle. pnas.org This reaction is catalyzed by the enzyme TclM. pnas.orgvulcanchem.com TclM facilitates a formal [4+2] cycloaddition reaction between two dehydroalanine residues that were previously installed by TclKL. acs.org This elegant enzymatic step not only creates the characteristic pyridine-anchored macrocycle but also results in the cleavage and release of the leader peptide, yielding the mature, bioactive thiopeptide. pnas.orgacs.org
Heterologous Expression and Reconstitution of this compound Biosynthesis
The ability to produce this compound in a non-native, genetically tractable host is crucial for both fundamental studies of its biosynthesis and for engineering novel derivatives. byu.edu
Strategies for Pathway Reconstitution in Model Organisms (e.g., Bacillus subtilis)
Bacillus subtilis has emerged as a successful and advantageous host for the heterologous production of this compound. researchgate.netrsc.org Its close evolutionary relationship to the native producers, rapid growth, and well-established genetic tools make it an ideal chassis. researchgate.netrsc.org
A key strategy for pathway reconstitution involves the assembly of the minimal set of essential biosynthetic genes into a modular plasmid system. escholarship.org For this compound P1, this includes the precursor peptide gene tclE and the eight processing enzyme genes: tclI, tclJ, tclK, tclL, tclM, tclN, tclP, and tclS. pnas.orgresearchgate.net Successful production in B. subtilis has often required promoter engineering to ensure high-level transcription of the biosynthetic gene cluster. escholarship.org For instance, strong constitutive or inducible promoters are used to drive the expression of the tcl genes, which are typically integrated into specific loci within the B. subtilis chromosome. researchgate.netescholarship.org
Genetic Engineering and Modularization of this compound Production Systems
The modular nature of the reconstituted biosynthetic pathway in B. subtilis allows for systematic genetic manipulation. escholarship.orgmdpi.com This "refactored" system facilitates the rapid deletion or mutation of individual genes and the tagging of proteins to study their function and the order of biosynthetic events. pnas.orgpnas.org
By fusing the TclE precursor peptide to an affinity tag (like Glutathione S-transferase, GST), researchers have been able to capture and analyze biosynthetic intermediates. pnas.orgnih.gov Coupling this with the inactivation of specific biosynthetic enzymes has provided a detailed, step-by-step model of the this compound maturation process. pnas.orgpnas.org This powerful approach has been instrumental in elucidating the obligatory role of TclP and the precise sequence of thiazole formation, dehydration, and macrocyclization. pnas.org Such engineered systems not only deepen our understanding of thiopeptide biosynthesis but also provide a platform for creating novel antibiotic variants with potentially improved properties. byu.edumdpi.com
Directed Evolution and Mutagenesis Approaches in Biosynthetic Enzymes
The engineering of biosynthetic enzymes through directed evolution and site-specific mutagenesis presents a powerful strategy for both elucidating the intricacies of the this compound biosynthetic pathway and for generating novel this compound analogues with potentially enhanced properties. These approaches allow for the targeted alteration of enzyme function, providing insights into catalytic mechanisms and substrate specificities.
Directed evolution, which mimics the process of natural selection in a laboratory setting, involves iterative rounds of gene mutation and screening or selection to evolve enzymes with desired traits. This can include enhanced catalytic efficiency, altered substrate specificity, or the ability to perform entirely new chemical transformations. While the direct application of iterative directed evolution to the complete this compound biosynthetic pathway is not yet extensively documented in publicly available research, it is a recognized strategy for engineering similar thiopeptide antibiotic pathways. For instance, research proposals have outlined strategies to apply directed evolution to radical SAM enzymes in other thiopeptide pathways, such as the nosiheptide (B1679978) pathway, with the goal of expanding substrate profiles to create novel and more effective drug candidates. grantome.com This approach holds significant promise for this compound, suggesting that the evolution of enzymes like the Tcl proteins could enable the incorporation of non-natural amino acids or the generation of this compound variants with improved solubility or activity. The ribosomal origin of thiopeptides makes them particularly amenable to such engineering, as both the precursor peptide and the modifying enzymes can be targeted to create diverse chemical libraries. pnas.org
Site-directed mutagenesis, a more targeted approach, has been instrumental in dissecting the sequential steps of this compound biosynthesis. By introducing specific point mutations into the genes encoding the biosynthetic enzymes (the tcl genes), researchers have been able to inactivate individual catalytic steps. This leads to the accumulation of specific biosynthetic intermediates, which can then be isolated and characterized. This methodology has been successfully applied in a heterologous Bacillus subtilis expression system, providing a detailed understanding of the functional roles of several Tcl enzymes. pnas.orgpnas.org
In one key study, point mutations were introduced to knock out the activity of individual enzymes in the pathway, which was essential for parsing the complex sequence of post-translational modifications. pnas.orgpnas.org Predictions for these mutations were often based on homology modeling and sequence alignments with enzymes of known structure and function. pnas.orgpnas.org For example, based on homology to other dehydratases, specific residues in TclK and TclL were mutated, successfully disrupting their enzymatic activity. pnas.org Similarly, mutations in the Mg2+-binding sites of the cyclodehydratase TclJ and in the active site of the dehydrogenase TclP were shown to abolish their respective functions. pnas.orgpnas.org The inactivation of these enzymes consistently resulted in the loss of this compound's antibiotic activity and allowed for the capture of pathway intermediates, confirming the enzyme's role and its position in the biosynthetic sequence. pnas.orgpnas.org
The following table summarizes key findings from mutagenesis studies on the this compound biosynthetic enzymes from Macrococcus caseolyticus expressed in B. subtilis.
| Target Enzyme | Enzyme Function | Mutation(s) | Rationale for Mutation | Observed Outcome | Reference(s) |
| TclJ | Cyclodehydratase | E209A/E218A | Disruption of predicted Mg2+-binding glutamic acid residues, based on homology with TOMM cyclodehydratases. | Abolished bioactivity; accumulation of unmodified precursor peptide. | pnas.orgpnas.org |
| TclN | Dehydrogenase | - | Gene deletion. | Abolished bioactivity; accumulation of thiazoline-containing intermediates. | pnas.orgpnas.org |
| TclK | Dehydratase (N-terminal domain) | R181A | Disruption of enzymatic activity based on homology with the NisB dehydratase. | Abolished bioactivity; accumulation of intermediates that have undergone thiazole formation and decarboxylation but not dehydration. | pnas.org |
| TclL | Dehydratase (C-terminal domain) | R49A | Disruption of enzymatic activity based on homology with the NisB dehydratase. | Abolished bioactivity. | pnas.org |
| TclP | Dehydrogenase (oxidative decarboxylation) | N97L | Inactivation of a conserved active site residue identified through structural alignment. | Abolished bioactivity; accumulation of fully cyclized (thiazole-containing) precursor peptide without C-terminal decarboxylation. | pnas.orgpnas.org |
These mutagenesis studies have been fundamental in establishing a detailed model of this compound maturation. They revealed that the biosynthesis occurs in two major phases separated by a critical C-terminal processing step. pnas.orgpnas.org Phase I involves the conversion of cysteine residues to thiazoles by TclI, TclJ, and TclN. This is followed by the TclP-mediated oxidative decarboxylation of the C-terminus, which acts as a crucial checkpoint. pnas.orgpnas.org Only after this decarboxylation can the peptide proceed to Phase II, which includes serine and threonine dehydration by TclK and TclL, and subsequent macrocyclization catalyzed by TclM. pnas.orgpnas.org This detailed understanding, made possible through targeted mutagenesis, paves the way for more sophisticated engineering efforts, including directed evolution, to generate novel this compound derivatives. pnas.orgpnas.org
Molecular Mechanisms of Micrococcin Action and Cellular Response
Investigation of Ribosomal Target Interactions
Micrococcin, a member of the thiopeptide class of antibiotics, exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Its action is highly specific, focusing on a critical functional center on the large ribosomal subunit (50S).
Binding to Ribosomal Protein L11 and 23S rRNA (Helices 43 and 44)
This compound's primary target is a composite site formed by the ribosomal protein L11 and a specific region of the 23S ribosomal RNA (rRNA). nih.govresearchgate.net This area, often referred to as the GTPase-Associated Region (GAR) or the L11-binding domain (L11BD), is crucial for the function of translational GTPase factors. weizmann.ac.ilembl-heidelberg.deebi.ac.uk Protein L11 consists of two main parts: a C-terminal domain (CTD) that is essential for binding to the 23S rRNA, and an N-terminal domain (NTD) which contains the binding site for thiopeptide antibiotics like this compound and thiostrepton (B1681307). embl-heidelberg.deebi.ac.uk
The interaction site on the 23S rRNA involves helices 43 and 44, specifically within the nucleotide sequences around A1067 and A1098. embopress.orgresearchgate.net this compound binds to a complex formed between protein L11 and this section of 23S rRNA. nih.gov This binding event is fundamental to its inhibitory action, as ribosomes that lack protein L11, or have specific mutations in this region, show resistance to the antibiotic. weizmann.ac.ilnih.gov The binding of this compound within this rRNA-protein pocket physically obstructs the functions associated with the ribosomal A site. nih.govembopress.org
Modulation of Ribosomal GTP Hydrolysis and Translation Elongation
The binding of this compound to the L11-rRNA complex has a profound impact on the elongation phase of protein synthesis. nih.gov This phase is heavily dependent on the function of elongation factors, particularly Elongation Factor G (EF-G), a GTPase that catalyzes the translocation of tRNA and mRNA through the ribosome. nih.govnih.gov
A key and distinguishing feature of this compound's mechanism is its effect on GTP hydrolysis. Unlike some other thiopeptides, this compound stimulates the ribosome-dependent GTPase activity of EF-G. nih.govembopress.orgiiitd.edu.inasm.org However, this stimulation does not lead to productive protein synthesis. Instead, by binding to the GTPase-associated center, this compound and related antibiotics prevent the stable binding of EF-G to the ribosome. researchgate.netnih.gov This destabilization interferes with the factor's function, effectively stalling the translation process. nih.govasm.org this compound inhibits the binding of aminoacyl-tRNA to the ribosomal A-site and prevents the formation of stable [ribosome-EF G-guanine nucleotide] complexes. iiitd.edu.inasm.org This ultimately halts the elongation of the polypeptide chain.
Comparative Analysis of this compound with Related Thiopeptides (e.g., Thiostrepton) on Ribosomal Function
This compound belongs to the same family of 26-membered macrocycle thiopeptides as the more extensively studied antibiotic, thiostrepton. asm.orgasm.org Both antibiotics bind to the same ribosomal region—the L11 protein and the associated 23S rRNA center—and generally inhibit protein synthesis by interfering with the function of elongation factors. nih.govasm.orgpdbj.org They compete for the same ribosomal binding sites. asm.org
Despite these similarities, a critical difference lies in their effect on EF-G-dependent GTP hydrolysis. embopress.org While this compound stimulates this GTPase activity, thiostrepton is a potent inhibitor of it. embopress.orgiiitd.edu.inasm.orgoup.com This contrasting effect is linked to subtle differences in how they interact with the rRNA. For instance, at nucleotide A1067, a key residue in the binding pocket, thiostrepton protects the N-1 position from chemical modification, whereas this compound makes it more reactive. embopress.org This single difference in their binding mode is thought to be responsible for their opposite effects on the GTPase reaction. embopress.org
This mechanistic divergence can lead to significant differences in biological potency. In the malaria parasite Plasmodium falciparum, which has a eubacterial-like ribosome in its plastid organelle, this compound is approximately 100 times more potent as a growth inhibitor than thiostrepton. iiitd.edu.inasm.org
| Feature | This compound | Thiostrepton |
| Antibiotic Class | Thiopeptide | Thiopeptide |
| Ribosomal Target | L11 protein and 23S rRNA (Helices 43/44) nih.govresearchgate.net | L11 protein and 23S rRNA (Helices 43/44) researchgate.netweizmann.ac.il |
| Effect on EF-G GTP Hydrolysis | Stimulates nih.govembopress.orgiiitd.edu.in | Inhibits embopress.orgiiitd.edu.inasm.org |
| Interaction at A1067 (23S rRNA) | Increases reactivity embopress.org | Protects from modification embopress.org |
| Primary Inhibition | Blocks A-site functions and EF-G binding nih.goviiitd.edu.in | Blocks A-site functions and EF-G binding researchgate.netoup.com |
Cellular Impact and Phenotypic Characterization at a Molecular Level
Analysis of Cellular Pathways Perturbed by this compound Exposure
Exposure of bacteria to this compound leads to distinct and observable changes at the cellular level, consistent with its role as a protein synthesis inhibitor. Techniques such as bacterial cytological profiling (BCP) have been used to characterize these phenotypic changes. elifesciences.orgchemrxiv.org In Bacillus subtilis, treatment with this compound P1 results in cell elongation and highly condensed nucleoids, which often form toroidal (ring-like) structures. elifesciences.orgchemrxiv.org This specific cytological profile is a hallmark of translation-blocking compounds, similar to the effects seen with tetracycline. elifesciences.org Electron microscopy further reveals evidence of greater chromosomal compaction compared to untreated cells. elifesciences.org These observations provide a visual signature of the cellular stress caused by the abrupt halt in protein production.
Investigation of Resistance Mechanisms at the Molecular and Genetic Levels (e.g., rplK mutations, rRNA methylation)
Bacteria can develop resistance to this compound through specific modifications of its ribosomal target. asm.org The primary mechanisms involve either genetic mutations in the ribosomal protein L11 or enzymatic modification of the 23S rRNA. nih.govasm.org
rplK Mutations: The gene encoding ribosomal protein L11 is rplK. Mutations in this gene are a common source of resistance. nih.govnih.govresearchgate.net Studies in Bacillus megaterium and Bacillus subtilis have identified two main types of resistance-conferring mutations in rplK:
"L11-minus" strains: These mutants have deletions, insertions, or nonsense mutations in the rplK gene, leading to the absence of a functional L11 protein on the ribosome. weizmann.ac.ilnih.gov While this confers resistance, it often comes at a fitness cost, resulting in significantly slower growth. nih.govresearchgate.net
Point mutations: Single amino acid substitutions within the N-terminal domain of L11 can also confer resistance, often without impairing the normal growth rate. nih.gov For example, substitutions such as P23L and P26L in B. megaterium L11 reduce the binding affinity of this compound by approximately 30-fold. nih.gov Deletion of the Pro22 residue in B. subtilis L11 has also been shown to cause high-level resistance. nih.gov
rRNA Methylation: Another key resistance mechanism, particularly in thiopeptide-producing organisms, is the methylation of the 23S rRNA at the antibiotic binding site. researchgate.netasm.org The enzyme responsible for this modification in thiostrepton producers methylates adenine (B156593) A1067. researchgate.netnih.gov This methylation prevents the antibiotic from binding effectively. nih.gov While this mechanism is well-established for thiostrepton resistance, mutations at or near position A1067 in the 23S rRNA can also confer resistance to this compound. researchgate.netmdpi.com
| Resistance Mechanism | Genetic Basis | Molecular Effect | Organism Example |
| L11 Protein Alteration | Mutations (deletions, insertions, point mutations) in the rplK gene nih.govnih.gov | Absence of L11 or altered L11 protein with reduced drug affinity nih.govnih.gov | Bacillus megaterium, Bacillus subtilis nih.govnih.gov |
| rRNA Modification | Enzymatic methylation of A1067 in 23S rRNA researchgate.netnih.gov | Prevents antibiotic binding to its rRNA target nih.gov | Streptomyces azureus (thiostrepton producer) researchgate.net |
| rRNA Mutation | Base substitutions at or near A1067 in the 23S rRNA gene (rrl) mdpi.com | Alters the binding site, preventing effective drug interaction mdpi.com | Rhodothermus marinus mdpi.com |
Intracellular Transport and Delivery Mechanisms in Target Organisms
The potent biological activity of this compound P1 (MP1), a hydrophobic thiopeptide bacteriocin (B1578144), is intrinsically linked to its unique mechanism of delivery to target bacterial cells. nih.govnih.gov Due to its pronounced hydrophobicity, a characteristic driven by its mode of action, this compound P1 faces challenges in diffusing through aqueous environments to reach its intracellular target—the bacterial ribosome. nih.govresearchgate.net Research has revealed that the effective delivery of this bacteriocin is not a simple process of passive diffusion but rather a sophisticated strategy involving bacterial membrane vesicles (MVs). nih.govnih.gov
Recent studies have unequivocally demonstrated that the antimicrobial efficacy of this compound P1 is dependent on its association with bacterial membrane vesicles (MVs). nih.govnih.gov These MVs, which are lipid membrane nanoparticles produced by bacteria, serve as natural carriers for a diverse array of secreted bacterial components. nih.govfrontiersin.org In the case of this compound P1, MVs act as essential transport vehicles, packaging the hydrophobic bacteriocin at high concentrations. nih.govnih.gov This packaging overcomes the poor solubility of free this compound P1, which otherwise shows limited activity. nih.govnih.gov
The producing organism, such as Staphylococcus hominis S34-1, secretes both this compound P1 and MVs. researchgate.net It is proposed that the bacteriocin then becomes integrated into these vesicles, although the possibility of MVs being secreted with pre-embedded this compound P1 cannot be entirely ruled out. researchgate.net This MV-associated form of this compound P1 is the biologically active entity, capable of effectively reaching and acting upon target bacteria, such as Staphylococcus aureus. researchgate.net This reliance on MV carriage highlights a critical mechanism by which bacteria can deploy hydrophobic small molecules for functions like bacterial warfare and shaping microbial community composition. nih.govnih.gov The association with MVs is not merely an accessory function but an indispensable requirement for the biological activity of this compound P1. nih.govnih.gov
For this compound P1 to exert its inhibitory effect on protein synthesis, it must cross the cytoplasmic membrane of the target bacterium to reach its intracellular target, the elongation factor G (EF-G) on the ribosome. researchgate.netoup.com Evidence strongly suggests that MVs loaded with this compound P1 achieve this by directly fusing with the cytoplasmic membrane of the target Gram-positive bacterium. nih.govnih.gov
The process begins with the close association of the this compound P1-laden MVs with the surface of the target organism. nih.gov This is followed by the fusion of the vesicle membrane with the competitor's cytoplasmic membrane, a crucial step that facilitates the delivery of the bacteriocin into the cell's interior. nih.govresearchgate.net This fusion event provides a direct pathway for the hydrophobic this compound P1 to bypass the cell envelope barrier and access its intracellular target. nih.gov This mechanism of MV-mediated delivery through membrane fusion is a significant finding, providing previously unavailable evidence for how MVs can deliver their cargo to the cytoplasm of Gram-positive bacteria. nih.govnih.gov This process underscores a sophisticated strategy employed by bacteria to ensure the effective delivery of hydrophobic antimicrobial compounds in competitive microbial environments. nih.govresearchgate.net
Structural Elucidation Methodologies for Micrococcin and Its Analogues
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural elucidation of micrococcin, providing detailed insights into its molecular framework and stereochemistry. mdpi.com The use of both one-dimensional (1D) and two-dimensional (2D) NMR techniques has been crucial in piecing together the complex connectivity of this macrocyclic peptide.
The initial steps in deciphering the structure of this compound involve the use of fundamental NMR experiments. 1D ¹H and ¹³C NMR spectra offer the first glimpse into the molecular composition, revealing the types and number of protons and carbons present. nih.govnih.gov For instance, the ¹H NMR spectrum of this compound P1 and its analogues typically shows characteristic signals for thiazole (B1198619) rings, a 2,3,6-trisubstituted pyridine (B92270) ring, and various amino acid residues. mdpi.com
To establish the connectivity between these atoms, a suite of 2D NMR experiments is employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comwordpress.com In this compound research, COSY is instrumental in tracing the spin systems of the individual amino acid residues, such as valine, threonine, and didehydrobutyrine. nih.govmdpi.com By observing the cross-peaks in a COSY spectrum, researchers can connect adjacent protons within a residue. mdpi.comemerypharma.com
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate protons with their directly attached carbons. mnstate.edugithub.io This is essential for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. nih.gov For example, the HSQC spectrum of a this compound analogue clearly links the anomeric protons of sugar moieties to their corresponding anomeric carbons. biorxiv.org
The combined interpretation of these 1D and 2D NMR data allows for the comprehensive determination of the core structure of this compound and its analogues. nih.govresearchgate.net
Table 1: Key 2D NMR Techniques in this compound Core Structure Determination
| Technique | Information Provided | Application in this compound Analysis |
| COSY | Shows proton-proton (¹H-¹H) correlations through 2-3 bonds. emerypharma.comwordpress.com | Identifies spin systems within individual amino acid residues like valine and threonine. nih.govmdpi.com |
| HMQC/HSQC | Correlates protons to their directly attached carbons (¹H-¹³C one-bond correlations). mnstate.edugithub.io | Assigns carbon chemical shifts based on proton assignments. nih.gov |
| HMBC | Shows long-range correlations between protons and carbons (¹H-¹³C two- and three-bond correlations). mnstate.edugithub.io | Connects individual amino acid residues and determines the overall sequence and macrocyclic structure. nih.govnih.govmdpi.com |
Beyond determining the basic connectivity, advanced NMR techniques are employed to define the three-dimensional aspects of the this compound molecule, including its stereochemistry and preferred conformation in solution. nih.govrsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This information is crucial for determining the relative stereochemistry of chiral centers and the geometry of double bonds. For instance, the observation of a NOE correlation can confirm the E or Z configuration of a dehydrobutyrine residue. mdpi.com The presence or absence of specific NOE or ROE signals between different parts of the molecule provides critical constraints for building a 3D model. mdpi.com
Coupling Constant (J-coupling) Analysis: The magnitude of the coupling constant between two protons can provide information about the dihedral angle between them, which is a key component of conformational analysis. nih.gov By carefully analyzing these coupling constants, researchers can infer the preferred conformations of flexible parts of the molecule.
Quantum Mechanical Calculations: Often, experimental NMR data is combined with quantum mechanical calculations to refine the conformational analysis. nih.gov Theoretical models of different possible conformations can be generated, and their predicted NMR parameters can be compared with the experimental data to identify the most likely structure in solution. rsc.org
These advanced methods, often used in combination, provide a detailed picture of the complex 3D structure and conformational dynamics of this compound and its analogues. nih.govnih.gov
1D and 2D NMR Techniques for Core Structure Determination (e.g., COSY, HMQC, HMBC)
Mass Spectrometry (MS) in this compound Structural Research
Mass spectrometry is an indispensable tool in the study of this compound, offering precise mass measurements and valuable structural information through fragmentation analysis. longdom.org
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or five decimal places. innovareacademics.inalevelchemistry.co.uk This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. libretexts.org For novel this compound analogues, HRMS is the first and most critical step in their identification. nih.govmdpi.com For example, the molecular formula of this compound P3 was determined as C₄₈H₄₉N₁₃O₉S₆ by HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry). mdpi.com
Table 2: HRMS Data for a this compound Analogue
| Compound | Ion | Observed m/z | Calculated m/z | Molecular Formula | Source |
| This compound P3 | [M+H]⁺ | 1144.2185 | 1144.2179 | C₄₈H₄₉N₁₃O₉S₆ | mdpi.com |
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented, and the resulting fragment ions are analyzed. wikipedia.org This process provides valuable information about the structure and sequence of the molecule. longdom.orgznaturforsch.com In the context of this compound, MS/MS experiments are used to confirm the amino acid sequence determined by NMR. nih.gov The fragmentation patterns observed in the MS/MS spectra can be pieced together to verify the connectivity of the different residues within the peptide chain. mdpi.comznaturforsch.com For example, specific fragments observed in the tandem mass spectrum of this compound P3 helped to trace the sequence of the C-terminal amino acid side chain. nih.govmdpi.com
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org This technique is widely used to assess the purity of isolated this compound samples and to profile for the presence of known and unknown analogues in a complex mixture, such as a bacterial extract. nih.govrsc.orgnih.gov The retention time from the LC provides one level of identification, while the mass spectrum provides another, allowing for the rapid screening of related compounds. nih.gov HPLC chromatograms coupled with MS detection are routinely used to monitor the purification of this compound P1 and its analogues. nih.govmdpi.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Sequence Information
X-ray Crystallography for this compound and Co-Crystal Structural Analysis
X-ray crystallography stands as a cornerstone technique for elucidating the precise atomic and molecular structure of crystalline compounds. wikipedia.org This method involves directing a beam of X-rays onto a crystal of the target molecule. wikipedia.orgmpg.de The crystal diffracts the X-rays into a specific pattern of spots, and by measuring the angles and intensities of this diffraction, a three-dimensional map of electron density within the crystal can be generated. wikipedia.org This electron density map allows for the determination of the positions of individual atoms and the chemical bonds that connect them. wikipedia.org
In the context of this compound, X-ray crystallography has been instrumental. Early work focused on solving the crystal structure of derivatives like dimethyl micrococcinate bis-4-bromoanilide to unravel the foundational structure of micrococcinic acid. researchgate.net More significantly, co-crystal structure analysis has provided profound insights into its mechanism of action. By crystallizing this compound in complex with its biological target, the large ribosomal subunit, researchers have been able to visualize their interaction at an atomic level. nih.gov
A pivotal study determined the binding sites of this compound, along with other thiopeptide antibiotics like thiostrepton (B1681307) and nosiheptide (B1679978), on the Deinococcus radiodurans large ribosomal subunit. nih.gov The crystallographic data revealed that these antibiotics bind within a cleft formed by the ribosomal protein L11 and helices 43 and 44 of the 23S rRNA. nih.gov This binding site directly overlaps with the position where elongation factor G (EF-G) binds, thereby physically obstructing the function of this crucial translation factor. nih.gov
Furthermore, the presence of this compound in the crystal structure led to the observation of additional electron density corresponding to the C-terminal domain (CTD) of ribosomal protein L7, which was found interacting with L11. nih.gov This suggests that L11 acts as a molecular switch, regulated by the binding of this compound, to control the positioning of L7 and thereby influence the turnover of EF-G during protein synthesis. nih.gov
Table 1: Key X-ray Crystallography Studies on this compound and its Analogues
| Compound/Complex | Target | Key Findings | PDB ID |
|---|---|---|---|
| This compound | Deinococcus radiodurans large ribosomal subunit | Binds to a cleft between protein L11 and 23S rRNA, overlapping the EF-G binding site. nih.gov | Not specified in abstract |
| Dimethyl micrococcinate bis-4-bromoanilide | N/A | Determined the structure of micrococcinic acid. researchgate.net | Not specified in text |
| Ferrioxamine | FoxA receptor | Provided a structural basis for understanding ligand binding, relevant to studies on thiopeptide uptake. biorxiv.orgbiorxiv.org | 6I96 biorxiv.org |
Computational Chemistry Approaches to Structural Elucidation
Computational chemistry has emerged as a powerful and indispensable tool in modern drug discovery and structural biology, complementing experimental techniques like X-ray crystallography. These in silico methods allow for the simulation and prediction of molecular interactions and properties, providing valuable insights that can guide further experimental work.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. polyu.edu.hk This method is widely used to understand and predict the interaction between a ligand, such as this compound, and its protein or nucleic acid target. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing a more dynamic picture of the binding stability and conformational changes. polyu.edu.hknih.gov
For this compound and its derivatives, molecular docking and simulation studies have been integral to structure-activity relationship (SAR) investigations. acs.orgnih.gov For instance, computational simulations of this compound P2 (MP2) docking into its ribosomal binding site have been conducted in parallel with SAR studies. acs.orgnih.gov These simulations help to rationalize how structural modifications to the this compound scaffold, such as the incorporation of specific nitrogen heterocycles into the side chain, can enhance antimicrobial activity. acs.orgnih.gov The insights gained from these computational models guide the design of new analogues with improved potency. acs.orgnih.gov
In silico methods are also extensively used to predict the structural features of novel derivatives and to design new compounds with desired properties. dergipark.org.tr Techniques like quantitative structure-activity relationship (QSAR) modeling are employed to correlate variations in the chemical structure of compounds with changes in their biological activity. polyu.edu.hkrsc.org
In the development of new antibiotics based on the this compound scaffold, computational tools are used to predict the properties of newly designed derivatives. acs.org This includes predicting their binding affinity to the target and their pharmacokinetic properties. acs.org For example, research that led to the identification of this compound analogues 6c and 6d as effective agents against impetigo and C. difficile infection, respectively, involved computational simulations to guide the synthetic efforts. acs.orgnih.gov These in silico approaches, combined with experimental validation, accelerate the process of lead optimization and the identification of preclinical candidates. researchgate.net
Table 2: Computational Chemistry Applications in this compound Research
| Method | Application | Key Outcomes |
|---|---|---|
| Molecular Docking | Predicting binding modes of this compound P2 derivatives to the ribosome. acs.orgnih.gov | Guided the design of analogues with enhanced antimicrobial activity. acs.orgnih.gov |
| Molecular Dynamics Simulation | Evaluating the stability and dynamics of this compound-ribosome complexes. nih.gov | Aided in optimizing drug-like properties like solubility and identifying lead compounds. nih.govresearchgate.net |
| In silico Prediction (e.g., QSAR) | Designing novel this compound derivatives with improved therapeutic potential. dergipark.org.trrsc.org | Accelerated the identification of preclinical candidates against specific pathogens. acs.orgnih.govresearchgate.net |
Chemical Synthesis and Modifications of Micrococcin and Analogues
Total Synthesis Strategies for Micrococcin P1 and Related Structures
The total synthesis of this compound P1 has been a significant achievement in organic chemistry, confirming its complex structure and enabling the exploration of its biological activity. nih.gov These synthetic endeavors have been characterized by the development of convergent and modular routes, the application of key chemical reactions, and considerations for scalability.
One notable convergent synthesis involved the construction of the central 2,3,6-tris(substituted thiazolyl)pyridine segment, which was then coupled with independently synthesized side-chain fragments. capes.gov.br Another approach utilized a one-pot construction of the central thiazole (B1198619)/pyridine (B92270) cluster, which was subsequently joined with a highly modified peptide chain. ubc.ca The modular nature of these syntheses is a key feature, allowing for the preparation of various thiopeptide derivatives by altering the building blocks used in the assembly. ubc.canih.gov This adaptability is crucial for medicinal chemistry efforts aimed at optimizing the pharmacological profile of this compound. ubc.ca
The synthesis of this compound P1 relies on a toolkit of powerful chemical reactions to construct its characteristic features, particularly the numerous thiazole rings and the central pyridine core.
Thiazole-Forming Reactions: The formation of the thiazole heterocycles is a cornerstone of this compound synthesis. escholarship.org A robust and scalable method involves the condensation of nitriles with aminothiols, which has been used to produce decagram quantities of thiazole-containing fragments. escholarship.org Another significant advancement is the use of a novel molybdenum(VI)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline (B8809763) heterocycles, which can then be oxidized to thiazoles. nih.govrsc.org This catalytic method is advantageous as it avoids the use of harsh stoichiometric reagents and generates water as the only byproduct. nih.gov The modified Hantzsch thiazole synthesis has also been employed for the construction of certain thiazole fragments. nih.gov
C-H Activation: Palladium-catalyzed direct C-H activation has been utilized as a strategy to install the trisubstituted pyridine core and thiazole groups. researchgate.netub.edu This modern synthetic technique allows for the direct coupling of C-H bonds with other functionalities, offering a more atom-economical and efficient route to complex aromatic systems.
Macrocyclization: The final step in many total syntheses of this compound P1 is the macrocyclization, which forms the large 26-membered ring. This crucial step is often performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. capes.gov.br Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and PyAOP have been successfully used as condensing agents to facilitate this ring closure. capes.gov.brnih.gov
The development of concise synthetic routes is also crucial for efficiency. One reported total synthesis was completed in 14 steps for this compound P1 (and 15 for the related thiocillin (B1238668) I) from commercially available starting materials, which represents a significant improvement in efficiency. nih.gov These more efficient and scalable syntheses are vital for providing sufficient material for further research and for making the production of this compound and its analogues more economically viable. researchgate.netresearchgate.net
Key Reactions and Methodologies (e.g., Thiazole-Forming Reactions, C-H Activation, Macrocyclization)
Semisynthetic Approaches and Derivative Generation
While total synthesis provides unparalleled control over molecular structure, semisynthesis, which involves the chemical modification of the natural product, offers a more direct route to a variety of derivatives. This approach is particularly valuable for exploring the structure-activity relationships of this compound and for generating novel analogues with improved properties.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. gardp.org For this compound, SAR studies have been facilitated by both total synthesis of analogues and semisynthetic modifications. ubc.cachim.it These studies have revealed that while the intact macrocycle appears to be essential for antibacterial activity, some variability in the exocyclic side chain is tolerated. chim.it
Targeted modifications have been made to explore the impact of different functional groups on activity. For example, the development of a diversity-oriented synthesis has enabled the production of analogues for SAR exploration. chim.it These synthetic efforts have led to the identification of key structural motifs responsible for the biological effects of this compound. escholarship.org
The generation of novel this compound analogues with altered molecular features is a key objective for overcoming some of the limitations of the natural product, such as poor water solubility. frontiersin.org By introducing specific chemical modifications, researchers aim to enhance the pharmacological properties of this compound.
Recent efforts in this area have focused on the chemical optimization and derivatization of the related this compound P2. researchgate.netnih.gov These endeavors, guided by computational molecular dynamic simulations, have led to the creation of new thiopeptide derivatives with enhanced aqueous solubility and potent activity against various bacterial pathogens, including drug-resistant strains. researchgate.netnih.gov For instance, the development of analogues like AJ-037 and AJ-206 has shown promise against Mycobacterium avium complex, while AJ-024 and AJ-147 are being investigated for infections caused by Clostridioides difficile and methicillin-resistant Staphylococcus aureus, respectively. nih.gov These examples highlight the potential of generating novel this compound analogues with tailored properties for specific therapeutic applications.
Ecological and Biological Roles of Micrococcin in Microbial Systems
Role in Microbial Competition and Inter-Species Interactions
Micrococcin production confers a significant competitive advantage to its producer organisms in various microbial environments, influencing the dynamics of inter-species interactions.
This compound P1 provides a substantial competitive edge in microbial niches due to its potent and broad-spectrum antimicrobial activity, primarily against Gram-positive bacteria researchgate.netagribiotix.comfrontiersin.orgmdpi.comcaymanchem.com. This includes clinically relevant multi-drug resistant strains, making it a crucial mediator of microbial competition researchgate.netsci-hub.senih.govasm.org.
This compound P1 has demonstrated efficacy against a wide array of problematic pathogens:
| Target Pathogen/Group | Activity |
| Gram-positive bacteria (broad) | Potent inhibition researchgate.netagribiotix.comfrontiersin.orgmdpi.comcaymanchem.com |
| Staphylococcus aureus (MRSA) | Potent inhibition, synergy with other antibiotics like clindamycin, oxacillin, and chloramphenicol (B1208) agribiotix.comfrontiersin.orgmdpi.comnih.gov |
| Vancomycin-resistant enterococci (VRE) | Inhibited agribiotix.comfrontiersin.org |
| Listeria monocytogenes | Inhibited agribiotix.comcaymanchem.comnih.govnih.gov |
| Clostridium difficile | Inhibited agribiotix.com |
| Mycobacterium tuberculosis | Effective against researchgate.netagribiotix.comfrontiersin.org |
| Pseudomonas aeruginosa | Effective against researchgate.netmdpi.com |
| Gram-negative bacteria | Generally not affected caymanchem.comnih.gov |
For example, Staphylococcus hominis isolates from human skin that produce this compound P1 have been shown to inhibit Staphylococcus aureus, thereby potentially protecting against S. aureus skin infections sci-hub.se. Similarly, this compound P1-producing Staphylococcus sciuri isolates exhibit strong inhibitory effects against MRSA nih.gov.
Crucially, producer organisms possess sophisticated self-immunity mechanisms to protect themselves from the harmful effects of their own antibiotic researchgate.netasm.orgnih.gov. For instance, Staphylococcus epidermidis strains producing this compound P1 encode the self-immunity protein TclQ, which is a resistant homolog of the 50S ribosomal protein L11, the target of this compound researchgate.netnih.gov. Although ribosomes from producers like Bacillus pumilus and some Micrococcus strains might be susceptible to this compound in vitro, the organisms themselves remain resistant, ensuring their survival and competitive advantage within their ecological niche asm.org.
The production of bacteriocins, including this compound, significantly influences the structure and dynamics of microbial communities sci-hub.se. These antimicrobial peptides can either facilitate the invasion of a new bacterial strain into an existing community by suppressing susceptible resident members, or conversely, act as a defensive barrier, protecting resident populations from colonization by susceptible invaders, such as antibiotic-resistant pathogens sci-hub.se.
Contribution to Competitive Advantage in Microbial Niches
Producer Organism Interactions and Biosynthetic Regulation within Ecosystems
This compound P1 is produced by a diverse array of bacterial genera, underscoring its broad ecological distribution and evolutionary significance.
| Producer Organism | Common Habitats/Sources |
| Bacillus pumilus | Soil, general environments agribiotix.comfrontiersin.orgasm.orgrsc.org |
| Micrococcus sp. | General environments frontiersin.orgasm.org, Micrococcus varians rsc.org, Micrococcus sciuri IMDO-S72 nih.gov |
| Staphylococcus equorum | Food products (e.g., French Raclette cheese) frontiersin.orgcaymanchem.comnih.govresearchgate.netrsc.org |
| Staphylococcus hominis | Human skin sci-hub.senih.gov |
| Staphylococcus sciuri | General environments nih.gov |
| Staphylococcus aureus | General environments nih.govresearchgate.net |
| Macrococcus caseolyticus | General environments researchgate.netasm.orgresearchgate.net |
| Bacillus marisflavi | Epibiotic association with marine cyanobacterium Moorea producens mdpi.commdpi.comnih.gov |
The biosynthesis of this compound P1 is a complex process characteristic of ribosomally synthesized and post-translationally modified peptides (RiPPs) researchgate.netnih.govasm.orgresearchgate.netnih.govresearchgate.net. The genes responsible for this compound production are typically organized into biosynthetic gene clusters (BGCs), often referred to as tcl gene clusters asm.orgnih.govresearchgate.net. These clusters can be plasmid-encoded, hinting at their potential for horizontal transfer and contribution to competitive advantages nih.gov. The size and complexity of these gene clusters can vary; for instance, the tcl gene cluster in Staphylococci generally contains 12 genes, whereas in Bacillus cereus, it can be as extensive as 24 genes asm.orgfrontiersin.org.
The production of this compound involves a series of sophisticated post-translational modifications carried out by dedicated enzymatic machinery. The precursor peptide, TclE, contains a core region with six cysteine residues that are converted into thiazoles, a key step in this compound maturation nih.govasm.org. This critical modification is facilitated by an enzymatic complex comprising the scaffold protein TclI, the ATP-dependent cyclodehydratase TclJ, and the FMN-dependent dehydrogenase TclN researchgate.netnih.govasm.org. Additional modifications, such as C-terminal decarboxylation, dehydroamino acid formation, and the formation of a pyridine-anchored macrocycle, are also essential for the compound's bioactivity. Enzymes like TclM catalyze intramolecular cycloaddition and leader peptide removal, while TclS facilitates C-terminal reduction, distinguishing this compound P1 from this compound P2 researchgate.netasm.orgresearchgate.net.
The regulation of this compound production within ecosystems is often tightly controlled, allowing for its synthesis primarily under conditions of strong competition or when producer cell density reaches a threshold sufficient to achieve inhibitory concentrations of the bacteriocin (B1578144) sci-hub.se. This regulated expression, combined with producer-specific self-immunity mechanisms (e.g., TclQ), ensures that the producing bacterium can successfully deploy its antimicrobial arsenal (B13267) without succumbing to its own product, thereby maintaining its fitness and dominance in the environment researchgate.netsci-hub.senih.gov.
Secretion and Dispersal Mechanisms in Environmental Contexts
This compound P1 is a secreted antimicrobial peptide, enabling its release from the producer cell into the surrounding environment to exert its biological effects caymanchem.comnih.govunit.no. The compound's chemical properties, including its hydrophobicity and heat stability, contribute to its persistence and activity in diverse environmental conditions frontiersin.orgunit.no.
The secretion and subsequent dispersal of this compound P1 are fundamental to its ecological role in competitive interactions. By releasing this potent antimicrobial agent, producer organisms can effectively inhibit the growth of susceptible bacterial competitors in their immediate vicinity sci-hub.se. This mechanism allows the producer to secure essential resources and defend its ecological niche. A clear example of this is seen with Staphylococcus equorum WS 2733, which secretes this compound P1 in the context of cheese ripening caymanchem.comnih.gov. The secreted this compound P1 diffuses through the cheese matrix, actively inhibiting the growth of undesirable bacteria, such as Listeria monocytogenes, on the cheese surface caymanchem.comnih.gov. This action demonstrates how the production, secretion, and dispersal of this compound contribute to shaping the microbial landscape and protecting the producer organism's habitat against competitors.
Analytical and Detection Methodologies for Micrococcin
Chromatographic Separation Techniques
Chromatography is indispensable for isolating micrococcin from complex fermentation broths and for verifying its purity. The hydrophobic nature of the molecule heavily influences the choice of chromatographic conditions. nih.gov
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purity analysis of this compound. patsnap.com Its high resolution allows for the effective separation of this compound from related impurities and other metabolites produced during fermentation. harvardapparatus.com The purity of a sample can be assessed by analyzing the resulting chromatogram, where a single, symmetrical peak is indicative of a pure compound. asm.org For instance, the purity of this compound P1 has been successfully determined using a Phenomenex Axia Luna C8 column, with commercial this compound P1 serving as a standard. frontiersin.org Similarly, electrospray mass spectrometry following HPLC purification has been used to confirm the high purity of the compound. asm.org
In biosynthetic studies, HPLC coupled with mass spectrometry (LC-MS) is critical for separating and identifying biosynthetic intermediates. For example, high-resolution electrospray ionization liquid chromatography–mass spectrometry (ESI-LCMS) using a C18 column has been employed to resolve and identify processed peptides in the this compound pathway. pnas.org
Table 1: Example HPLC Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Eurosphor 100-C18 (250 x 8 mm, 7 µm) researchgate.net | Phenomenex Axia Luna C8 100A frontiersin.org |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in H₂O nih.gov | Not specified |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% (v/v) TFA nih.gov | Isopropanol with 0.1% (v/v) TFA frontiersin.org |
| Gradient | 0-80% B over 30 min researchgate.net | Linear gradient frontiersin.org |
| Flow Rate | 3.5 ml/min researchgate.net | 1.0 ml/min frontiersin.org |
| Detection | 220 nm and 280 nm researchgate.net | Not specified |
Reversed-Phase HPLC for Purification and Quantification
Reversed-phase HPLC (RP-HPLC) is the most common and effective method for purifying this compound due to the molecule's hydrophobicity. nih.govnih.govnih.gov This technique separates molecules based on their polarity, making it ideal for purifying peptides like this compound from aqueous extracts. nih.gov
In a typical purification scheme, this compound is first concentrated from culture supernatant, for example by ammonium (B1175870) sulfate (B86663) precipitation, and then subjected to RP-HPLC. nih.govasm.org Columns with C18 or C8 stationary phases are frequently used. nih.govfrontiersin.orgresearchgate.net Elution is achieved with a gradient of an organic solvent, such as acetonitrile or isopropanol, mixed with an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govfrontiersin.orgnih.gov The strong binding of this compound to the C18 column, requiring high concentrations of acetonitrile (e.g., 67%) for elution, is a testament to its highly hydrophobic character. nih.govasm.org This process can lead to a significant increase in specific activity and yield preparations of high purity, with reports of achieving 98% purity as estimated by RP-HPLC analysis. nih.govfrontiersin.org
Quantification via RP-HPLC relies on comparing the peak area of the sample to a calibration curve generated from standards of known concentration. patsnap.com
Table 2: Reported Purity and Yield of this compound P1 after RP-HPLC
| Parameter | Finding | Source |
|---|---|---|
| Purity (RPC HPLC) | 98% | frontiersin.org |
| Yield | 15 mg/L of broth | frontiersin.org |
| Purification Fold | 1,600-fold increase in specific activity | nih.gov |
| Recovery | 25% | nih.gov |
Spectroscopic Quantification Methods
Spectroscopic methods offer rapid and non-destructive ways to quantify this compound, leveraging its interaction with electromagnetic radiation.
UV-Visible Spectrophotometry for Concentration Determination
UV-Visible spectrophotometry is a widely applied technique for determining the concentration of substances in a solution. pro-analytics.net The method is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edu To determine the concentration of this compound, a solution of the purified compound is placed in a cuvette, and its absorbance is measured at a specific wavelength where the molecule exhibits maximum absorption (λmax). technologynetworks.com The concentration can then be calculated using a standard curve or the known molar extinction coefficient of this compound at that wavelength. upi.edu In HPLC systems, UV detectors are set at specific wavelengths, such as 220 nm and 280 nm, to monitor the elution of this compound, which confirms its absorbance in the UV range. researchgate.net
Fluorescence Spectroscopy for Detection
Fluorescence spectroscopy is a highly sensitive detection method that measures the fluorescence emitted from a sample after it has absorbed light. frontiersin.org This technique can be used for the detection of fluorescent molecules or for monitoring processes that involve changes in fluorescence. core.ac.uk While it is a powerful tool for detecting certain biological molecules, its direct application for the routine quantification of this compound is not as extensively documented as UV-Vis spectrophotometry. dntb.gov.ua However, the principle can be applied to detect fluorescent compounds in general. For instance, laser-induced fluorescence has been used to detect bacteria by targeting endogenous fluorophores like tryptophan. mdpi.com In a specialized application, fluorescence spectroscopy was used to detect bacterial endospores by quantifying calcium dipicolinic acid, a major component of the spore coat. nih.gov
Research-Oriented Bioassays for Activity Assessment
Bioassays are essential for determining the biological activity of this compound and are a critical step in its discovery and characterization. frontiersin.org These assays measure the inhibitory effect of the compound against specific microorganisms.
Commonly used methods include:
Agar (B569324) Diffusion Assays : In the spot-on-lawn method, a solution of this compound is spotted onto an agar plate that has been inoculated with a lawn of a susceptible indicator bacterium. The presence of a clear zone of inhibition around the spot after incubation indicates antimicrobial activity. nih.gov
Broth Microdilution Method : This quantitative assay is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. mdpi.com The assay is performed in microtiter plates where serial dilutions of this compound are incubated with a standardized inoculum of the test bacterium. mdpi.com The MIC is determined by visual inspection or by measuring optical density. mdpi.comresearchgate.net
This compound has been tested against a wide range of bacteria, showing particular potency against Gram-positive species. asm.orgmdpi.com Indicator organisms frequently used in these bioassays include Listeria monocytogenes, Staphylococcus aureus (including methicillin-resistant strains, MRSA), Bacillus subtilis, and Kocuria rhizophila. nih.govmdpi.commdpi.com
Table 3: Reported Minimum Inhibitory Concentration (MIC) Values for this compound
| Compound | Test Organism | MIC (µg/mL) | Source |
|---|---|---|---|
| This compound P1 | Staphylococcus aureus KCTC 1927 | 0.05-0.1 | mdpi.com |
| This compound P3 | Staphylococcus aureus KCTC 1927 | 0.05 | mdpi.com |
| This compound P1 | Kocuria rhizophila KCTC 1915 | 0.2-0.4 | mdpi.com |
| This compound P3 | Kocuria rhizophila KCTC 1915 | 0.2 | mdpi.com |
| This compound P1 | Bacillus subtilis KCTC 1021 | 0.4-0.8 | mdpi.com |
| This compound P3 | Bacillus subtilis KCTC 1021 | 0.4 | mdpi.com |
| This compound P1 | Staphylococcus aureus | 0.0157 µM* | mdpi.com |
*Note: µM is a molar concentration, not directly comparable to µg/mL without the molecular weight.
In vitro Microbiological Assays (e.g., Microtiter Plate Assays, Agar Diffusion)
The antimicrobial activity of this compound is primarily evaluated through in vitro microbiological assays, which are fundamental for determining its potency and spectrum of activity. The most common methods employed are microtiter plate assays for determining minimum inhibitory concentrations (MIC) and agar diffusion assays for assessing zones of inhibition.
Microtiter Plate Assays
Microtiter plate assays are a standard method for quantifying the antimicrobial efficacy of this compound. frontiersin.orgmdpi.comtum.de This technique, often referred to as a micro-broth dilution assay, allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. mdpi.com
The general procedure involves serial dilutions of this compound in a 96-well microtiter plate. mdpi.comactascientific.com Each well is then inoculated with a standardized suspension of a target indicator bacterium. mdpi.com For instance, in synergy testing, this compound P1 (MP1) can be serially diluted across the plate, and then tested against an indicator strain like Staphylococcus aureus Xen31. frontiersin.org The plates are incubated under controlled conditions, typically at 37°C for a set period, after which bacterial growth is assessed. mdpi.commdpi.com Growth inhibition is often measured by optical density (OD) using a microplate reader. nih.gov The antimicrobial activity can be expressed in Bacteriocin (B1578144) Units (BU), defined as the amount of bacteriocin that inhibits growth by at least 50%. frontiersin.org
These assays have been used to demonstrate this compound's potent activity against a range of Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Listeria monocytogenes. frontiersin.orgnih.gov Studies have reported MIC values in the nanomolar to low microgram-per-milliliter range against sensitive strains. mdpi.comasm.org For example, against Plasmodium falciparum, this compound showed a 50% inhibitory concentration (IC50) for growth at 35 ± 7.9 nM. asm.org
Table 1: Reported Minimum Inhibitory Concentration (MIC) and IC50 Values for this compound
| Compound | Target Organism | Assay Type | MIC/IC50 | Source |
|---|---|---|---|---|
| This compound P1 | Staphylococcus aureus | Broth Microdilution | 0.0157 µM (MIC) | mdpi.com |
| This compound P1 | Staphylococcus aureus | Broth Microdilution | 0.357 µM (IC50) | mdpi.com |
| This compound P3 | Gram-positive bacteria | Microtiter Broth Dilution | 0.05−0.8 μg/mL (MIC) | mdpi.com |
| This compound P | Plasmodium falciparum | [3H]hypoxanthine incorporation | 35 ± 7.9 nM (IC50) | asm.org |
Agar Diffusion Assays
Agar diffusion methods, such as the spot-on-lawn assay and disc diffusion assay, are also widely used to qualitatively or semi-quantitatively assess the antimicrobial activity of this compound. mdpi.comnih.gov In a typical spot-on-lawn assay, a lawn of the indicator microorganism is prepared on an agar plate. tum.de Then, solutions containing this compound or the this compound-producing bacteria are spotted onto the surface. mdpi.comnih.gov After incubation, the plates are examined for clear zones of growth inhibition around the spots. tum.de
This method is effective for screening bacteria that produce antimicrobial compounds. frontiersin.org For example, to screen for bacteriocin producers, isolates can be grown on an agar plate, which is then overlaid with a soft agar suspension containing an indicator strain like S. aureus LMG3258. frontiersin.orgtum.de Colonies that produce an antimicrobial, like this compound, will be surrounded by an inhibition zone. tum.de Agar diffusion assays have been used to confirm the activity of this compound P1 extracted from various staphylococcal isolates against pathogens including MRSA and Listeria monocytogenes. nih.gov
Characterization of Solubilization Strategies for Assay Applications
A significant challenge in the analytical testing of this compound is its poor aqueous solubility. frontiersin.orgbiorxiv.org This hydrophobicity can hinder its application in standard aqueous-based microbiological assays and its potential therapeutic development. nih.govnih.gov Consequently, effective solubilization strategies are critical for accurate characterization of its antimicrobial activity.
The most common approach is to dissolve this compound in an organic solvent before its introduction into aqueous assay media. asm.org Dimethyl sulfoxide (B87167) (DMSO) is frequently used to prepare concentrated stock solutions of this compound P1 and its variants. frontiersin.orgmdpi.comasm.org These stock solutions are then serially diluted in the appropriate broth for microtiter plate assays. mdpi.com Other solvents, such as ethanol (B145695) and methanol, are also suitable for solubilizing this compound.
For specific applications, researchers have explored incorporating this compound into various vehicles. In one study, stock DMSO solutions of this compound P1 were tested for solubility in several commercially available skin creams with varying fat concentrations to identify a suitable vehicle for topical delivery. frontiersin.org Another study highlights that the hydrophobicity of thiopeptides like this compound necessitates solubilization, for instance by nanoparticles, for potential therapeutic use. nih.gov The challenge of poor solubility was also noted in checkerboard assays, where the highest tested concentration of this compound was limited by its solubility. biorxiv.org Research into chemical derivatives of this compound P2 has also focused on enhancing aqueous solubility to improve its drug-like properties for broader applications. nih.gov
Sample Preparation and Extraction Protocols from Biological Matrices
Effective sample preparation and extraction are crucial for the isolation and detection of this compound from complex biological sources, such as bacterial cultures. ijisrt.comuab.edu The protocols vary depending on the source and the subsequent analytical method, but generally involve cell separation, solvent extraction, and purification steps.
Extraction from Bacterial Cultures
This compound P1 is known to aggregate on the producer cells. frontiersin.orgtum.de Therefore, extraction protocols often target the cell pellet in addition to the culture supernatant. A common procedure involves growing the producer strain, such as Staphylococcus equorum, and then harvesting the cells via centrifugation. frontiersin.orgtum.de The cell pellet is then treated with a solvent like 2-propanol to extract the cell-associated this compound. frontiersin.orgtum.de
Alternatively, butanol (BT) extraction is used to recover this compound from crude cell-free supernatants (CFS). nih.gov Ethyl acetate (B1210297) has also been employed to extract this compound from cell-free supernatants or membrane vesicle solutions, with the organic layers being combined and concentrated in vacuo. nih.gov For larger-scale purification, a one-step protocol has been developed that can yield high purity (98%) this compound P1. frontiersin.org Acetone has also been used to create extracts from bacterial cultures for subsequent bioassays and mass spectrometry profiling. mdpi.com
Sample Preparation for Analysis
Following initial extraction, further preparation is often required, particularly for analysis by mass spectrometry (MS). pnas.org These steps aim to remove interfering substances like proteins and salts and to concentrate the analyte. ijisrt.comijpsjournal.com
A typical workflow for preparing a sample for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis may include the following steps:
Protein Precipitation: In samples containing high concentrations of proteins, such as those from cell lysates, proteins can be precipitated using an organic solvent like acetonitrile (ACN). The precipitate is then removed by centrifugation. pnas.org
Solid-Phase Extraction (SPE): This technique is used for cleanup and concentration. A C18 Zip-Tip is a common choice for desalting and concentrating peptide samples like this compound before MS analysis. pnas.org
Elution and Reconstitution: The purified peptide is eluted from the SPE cartridge, often with a high concentration of an organic solvent like acetonitrile in water with 0.1% formic acid or trifluoroacetic acid (TFA), and then reconstituted in a mobile phase compatible with the LC system. pnas.orgijpsjournal.com
These preparation methods are essential for obtaining clean, concentrated samples, which allows for accurate and sensitive detection and characterization of this compound and its biosynthetic intermediates by high-resolution mass spectrometry. pnas.orgasm.org
Future Directions and Emerging Research Avenues in Micrococcin Studies
Advanced Biochemical and Biophysical Characterization of Micrococcin Interactions
A fundamental aspect of future this compound research lies in the detailed elucidation of its molecular interactions. While it is known that this compound targets the bacterial ribosome, a more granular understanding of this interaction is crucial. Advanced biophysical techniques are being employed to dissect the binding kinetics and thermodynamics of this compound with its ribosomal target.
This compound binds to a cleft formed between the 23S rRNA and the ribosomal protein L11, interfering with the binding of essential elongation factors such as EF-Tu and EF-G. toku-e.comnih.gov This binding ultimately inhibits protein synthesis. toku-e.com Specifically, this compound and the related antibiotic thiostrepton (B1681307) target the GTPase-associated center (GAC) of the ribosome. cipsm.de X-ray crystallography has been instrumental in defining the binding sites of this compound, thiostrepton, and nosiheptide (B1679978) on the large ribosomal subunit of Deinococcus radiodurans. cipsm.de These studies reveal that the thiopeptides bind within a cleft between ribosomal protein L11 and helices 43 and 44 of the 23S rRNA, a position that overlaps with the binding site of elongation factor G (EF-G), thus explaining the mechanism of translation factor inhibition. cipsm.de
Further research is focusing on how this compound binding induces conformational changes in the ribosome. It is suggested that the binding of this compound to protein L11 imposes a conformational constraint that disrupts the function of ribosomal factor-guanosine nucleotide complexes. nih.gov Interestingly, while thiostrepton strongly inhibits EF-G-dependent GTP hydrolysis, this compound stimulates GTP hydrolysis by both EF-G and initiation factor IF2. nih.gov This suggests a nuanced mechanism of action that warrants further investigation.
Table 1: Key Ribosomal Components in this compound Interaction
| Component | Role in this compound Interaction | Supporting Findings |
| 23S rRNA | Forms part of the binding cleft for this compound. toku-e.com | This compound binding generates a distinct rRNA footprint. nih.gov |
| Ribosomal Protein L11 | A primary binding partner for this compound. nih.govnih.gov | Mutations in L11 can confer resistance to this compound. nih.gov |
| Elongation Factor G (EF-G) | Binding to the ribosome is prevented by this compound. nih.gov | This compound stimulates GTP hydrolysis by EF-G. nih.gov |
| Elongation Factor Tu (EF-Tu) | Binding to the ribosome is inhibited by this compound. asm.org | |
| Initiation Factor 2 (IF2) | Binding to the ribosome is prevented by this compound. nih.gov | This compound stimulates GTP hydrolysis by IF2. nih.gov |
Systems Biology Approaches to Understanding this compound Production and Impact
Understanding the biosynthesis of this compound and its broader impact on microbial physiology requires a systems-level perspective. The genes responsible for this compound production are organized in biosynthetic gene clusters (BGCs). biorxiv.orgasm.org In Macrococcus caseolyticus, the BGC is located on a plasmid and consists of 12 tcl genes, eight of which are essential for production. biorxiv.orgpnas.org In contrast, the BGC in Bacillus cereus is larger, containing 24 genes. pnas.orgfrontiersin.org
The biosynthesis is a complex, multi-step process involving post-translational modifications of a precursor peptide, TclE. biorxiv.orgpnas.org This process includes the conversion of cysteine residues to thiazoles, C-terminal decarboxylation, dehydration of serine and threonine residues, and macrocyclization. biorxiv.orgpnas.org A key area of research is to understand the regulation of these BGCs and how environmental cues influence this compound production. asm.org
Furthermore, the impact of this compound on the producing organism and the surrounding microbial community is a subject of ongoing study. For instance, the producing organism must have a mechanism for self-resistance. In the case of this compound, this is often achieved through mutations in the ribosomal protein L11, which reduces the antibiotic's binding affinity. nih.govacs.org
A refactored, modular in vivo system using a genetically tractable Bacillus subtilis strain has been developed to dissect the this compound biosynthetic pathway. pnas.org This system allows for the isolation and characterization of biosynthetic intermediates, providing a detailed understanding of the sequential enzymatic steps. pnas.orgnih.gov
Development of this compound-Based Research Probes and Chemical Tools
The unique properties of this compound make it an excellent candidate for development as a research probe and chemical tool. Its specific interaction with the ribosome can be exploited to study the dynamics of protein synthesis. Fluorescently labeled this compound analogues could be used to visualize ribosomal function in real-time within living cells. medchemexpress.comnih.gov
The development of such probes requires a deep understanding of the structure-activity relationships of this compound. Researchers are actively exploring which parts of the molecule are essential for its activity and which can be modified without compromising its binding affinity. nih.gov This knowledge is critical for designing and synthesizing effective probes. For example, the synthesis of fluorescently labeled thiostrepton, a related thiopeptide, has already been achieved and used to study its localization within cells. nih.gov Similar approaches could be applied to this compound.
Exploration of New Ecological Roles and Inter-Kingdom Interactions of this compound
The ecological roles of this compound extend beyond simple bacterial warfare. As a bacteriocin (B1578144), it plays a significant role in shaping the composition of microbial communities. nih.govresearcher.lifenih.gov One fascinating aspect is its mode of delivery. Due to its hydrophobic nature, this compound has low solubility in aqueous environments. nih.govnih.gov Recent research has shown that this compound P1 is packaged into membrane vesicles (MVs) by the producing bacterium. nih.govnih.gov These MVs can then fuse with the cytoplasmic membrane of target Gram-positive bacteria, delivering the bacteriocin to its intracellular target. nih.gov This finding highlights a key mechanism by which bacteria can deliver hydrophobic molecules over a distance.
This compound has been isolated from diverse environments, including marine cyanobacteria and fermented foods like cheese, suggesting its production by a range of bacteria including Bacillus and Staphylococcus species. frontiersin.orgmdpi.comnih.gov Its presence in these environments points to its role in inter-species competition and niche establishment. For instance, Staphylococcus equorum producing this compound P1 has been shown to inhibit the growth of Listeria monocytogenes on soft cheese. nih.gov Further research is needed to explore the full spectrum of its ecological functions, including potential roles in inter-kingdom signaling and interactions with host organisms.
Integration of Synthetic Biology and Chemical Synthesis for Novel this compound Analogue Discovery
The convergence of synthetic biology and chemical synthesis is opening up exciting new avenues for the discovery of novel this compound analogues with improved properties. The poor aqueous solubility of many thiopeptides has historically hampered their clinical development. researchgate.netasm.orgmdpi.com
Synthetic biology approaches allow for the engineering of the this compound biosynthetic pathway to produce novel derivatives. frontiersin.org By manipulating the genes involved in the post-translational modifications, it is possible to create a library of new compounds with altered structures and potentially improved pharmacological properties. pnas.org For example, a genetically refactored system allows for the in vivo processing of a tagged precursor peptide and the isolation of intermediates at each step of the pathway. nih.gov
Concurrently, advances in chemical synthesis are making it possible to produce this compound and its analogues in the laboratory. researchgate.netthieme-connect.comacs.orgrsc.orgnih.gov Total synthesis allows for precise control over the molecular structure, enabling the creation of derivatives that are not accessible through biosynthetic engineering. thieme-connect.com This has led to the development of analogues with enhanced aqueous solubility and potent activity against various bacterial pathogens, including macrolide-resistant strains. researchgate.netasm.orgnih.gov For instance, derivatives of this compound P2, such as AJ-037 and AJ-206, have shown promising activity against Mycobacterium avium complex. researchgate.netnih.gov Other analogues have demonstrated efficacy against impetigo and Clostridioides difficile infections. nih.govacs.org
Q & A
Basic Research Questions
Q. What are the established methodologies for isolating and purifying micrococcin from bacterial cultures?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques such as reverse-phase HPLC. Purity is confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure reproducibility by documenting strain-specific growth conditions (e.g., media, temperature) and extraction protocols .
Q. How can researchers design experiments to assess this compound’s antimicrobial activity while minimizing confounding variables?
- Methodological Answer : Use a controlled experimental design with:
- Positive controls : Standard antibiotics (e.g., vancomycin) with known efficacy.
- Negative controls : Solvent-only treatments.
- Replicates : Triplicate assays to account for biological variability.
- Statistical analysis (e.g., ANOVA) should validate significance thresholds (p < 0.05) .
Q. What are the key structural features of this compound that correlate with its bioactivity?
- Methodological Answer : Employ structure-activity relationship (SAR) studies by synthesizing this compound analogs and testing their bioactivity. Techniques like X-ray crystallography or NMR elucidate critical functional groups (e.g., thiazole rings). Compare analog activity data to identify pharmacophores .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across studies be systematically analyzed?
- Methodological Answer : Conduct a meta-analysis using the following steps:
Data harmonization : Standardize units (e.g., MIC in µg/mL) and experimental conditions (e.g., pH, bacterial strains).
Bias assessment : Evaluate study design quality (e.g., blinding, sample size).
Statistical modeling : Use random-effects models to account for heterogeneity.
Contradictions may arise from strain-specific resistance mechanisms or variations in compound stability .
Q. What experimental strategies can elucidate this compound’s mechanism of action in multidrug-resistant pathogens?
- Methodological Answer : Combine multi-omics approaches:
- Transcriptomics : RNA-seq to identify gene expression changes post-treatment.
- Proteomics : SILAC labeling to quantify target protein inhibition.
- Metabolomics : LC-MS to track metabolic pathway disruptions.
Validate findings with knockout mutants or CRISPR interference .
Q. How can researchers optimize this compound’s synergistic effects with other antibiotics while avoiding toxicity?
- Methodological Answer :
Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.
Toxicity profiling : Measure hemolytic activity (e.g., red blood cell lysis assays) and cytotoxicity (e.g., MTT assays on mammalian cells).
In vivo validation : Murine infection models with pharmacokinetic/pharmacodynamic (PK/PD) analysis .
Methodological Frameworks and Tools
Q. What frameworks guide the formulation of this compound-focused research questions in complex systems?
- Answer : Apply the PICO framework (Population: bacterial strain; Intervention: this compound dosage; Comparison: untreated/control groups; Outcome: inhibition zone/MIC) to structure hypothesis-driven studies. For ecological studies, use SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) .
Q. How should researchers address challenges in replicating this compound synthesis or bioactivity results?
- Answer :
- Documentation : Publish detailed protocols in supplementary materials, including raw spectral data (NMR, HRMS) and strain accession numbers.
- Collaborative verification : Share samples with independent labs for cross-validation.
- Machine learning : Train models on existing synthesis data to predict optimal reaction conditions .
Data Presentation and Reproducibility
Table 1 : Key Analytical Techniques for this compound Characterization
| Parameter | Technique | Critical Considerations |
|---|---|---|
| Purity | HPLC-DAD/HRMS | Column type (C18), gradient elution |
| Structure | NMR (1H, 13C), X-ray diffraction | Solvent suppression; crystal quality |
| Bioactivity | Broth microdilution assay | Standardize inoculum size (CFU/mL) |
| Synergy | Checkerboard assay | FIC index interpretation (additivity vs. synergy) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
